cis-2-Carboxycyclohexyl-acetic acid
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Overview
Description
Cis-2-Carboxycyclohexyl-acetic acid is a dicarboxylic acid.
Scientific Research Applications
Rotational Isomerism and Spectroscopy
- Rotational Isomerism and IR Spectroscopy : Studies by Maçôas et al. (2003) and Maçôas et al. (2004) explored the rotational isomerism in acetic acid, including cis-2-carboxycyclohexyl-acetic acid. They observed the high-energy conformer of acetic acid and analyzed its conversion back to the ground state using IR-absorption spectroscopy (Maçôas et al., 2003) (Maçôas et al., 2004).
Synthesis and Characterization
- Practical Syntheses of Enantiomers : Awada et al. (2014) developed efficient routes for preparing the enantiomers of cis-(2-aminocyclobutyl)acetic acid, offering insights into the synthesis of similar compounds (Awada et al., 2014).
- Synthesis of Dopamine D3-D2 Receptor Partial Agonist : Yuan et al. (2021) presented a synthetic route for the cis isomer of cariprazine, involving the preparation of 2-(4-(3,3-dimethylureido)cyclohexyl)acetic acid, highlighting the pharmaceutical significance of related compounds (Yuan et al., 2021).
Environmental and Energy Applications
- Anaerobic Naphthalene Degradation : Weyrauch et al. (2017) studied the conversion of cis-2-carboxycyclohexylacetyl-CoA in anaerobic naphthalene degradation, suggesting its role in environmental processes (Weyrauch et al., 2017).
- Bio-Oil Derived Carboxylic Acids for Hydrogen Generation : Zhang et al. (2018) reviewed the steam reforming of acetic acid for hydrogen generation, indicating the potential of similar carboxylic acids in renewable energy applications (Zhang et al., 2018).
Chemical Reactions and Interactions
- Cis-Dihydroxylation and Epoxidation of Alkenes : De Boer et al. (2005) explored the cis-dihydroxylation and epoxidation of alkenes using carboxylic acid catalysis, which may be applicable to this compound and its derivatives (De Boer et al., 2005).
Pharmaceutical Research
- Novel Ligands for Radioimmunotherapy : Chong et al. (2006) investigated novel ligands, including carboxylic acids, for radioimmunotherapy, providing insight into the potential pharmaceutical applications of this compound (Chong et al., 2006).
Properties
CAS No. |
14715-37-8 |
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Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 g/mol |
IUPAC Name |
(1S,2S)-2-(carboxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h6-7H,1-5H2,(H,10,11)(H,12,13)/t6-,7-/m0/s1 |
InChI Key |
GCGCKIUIBPEAQE-BQBZGAKWSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CC(=O)O)C(=O)O |
SMILES |
C1CCC(C(C1)CC(=O)O)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)CC(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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